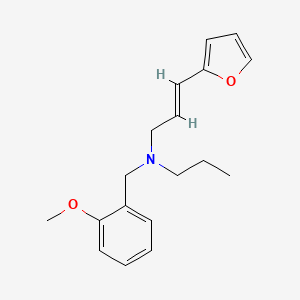
2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have various biochemical and physiological effects.
Mechanism of Action
2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 exerts its therapeutic effects by stimulating the activity of sGC, an enzyme that plays a crucial role in regulating vascular tone and blood pressure. sGC is activated by nitric oxide (NO), a signaling molecule that is released by endothelial cells in response to various stimuli. 2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 enhances the sensitivity of sGC to NO, leading to increased production of cyclic guanosine monophosphate (cGMP), a secondary messenger that promotes vasodilation and reduces vascular resistance.
Biochemical and Physiological Effects:
2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. 2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 has also been shown to improve endothelial function and reduce oxidative stress in animal models of cardiovascular disease.
Advantages and Limitations for Lab Experiments
2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 has several advantages as a research tool, including its specificity for sGC and its ability to enhance the activity of endogenous NO. However, 2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 also has some limitations, including its relatively short half-life and its potential for off-target effects.
Future Directions
There are several potential future directions for research on 2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272. One promising area of research is the development of more potent and selective sGC stimulators with longer half-lives and fewer off-target effects. Another area of research is the investigation of the potential therapeutic applications of sGC stimulators in other disease conditions, such as heart failure and chronic kidney disease. Additionally, further studies are needed to elucidate the mechanisms of action of sGC stimulators and their interactions with other signaling pathways.
Synthesis Methods
The synthesis of 2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 involves a multi-step process that begins with the reaction of 2-sec-butylphenol with chloroacetyl chloride to form the intermediate 2-(2-sec-butylphenoxy)acetophenone. This intermediate is then reacted with cyclopropylamine and pyridine-3-carboxaldehyde to form the final product, 2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272.
Scientific Research Applications
2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions. One of the most promising applications of 2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. 2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension.
properties
IUPAC Name |
2-(2-butan-2-ylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-16(2)19-8-4-5-9-20(19)25-15-21(24)23(18-10-11-18)14-17-7-6-12-22-13-17/h4-9,12-13,16,18H,3,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROPMNIZSUQADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)N(CC2=CN=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-3-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B5904485.png)


![N-ethyl-2-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5904501.png)
![2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5904506.png)
![1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B5904517.png)

![2-fluoro-N-{3-[(2-methoxyethyl)(tetrahydrofuran-2-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B5904529.png)

![N-isopropyl-2-(1-propylpiperidin-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5904543.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5904548.png)
![4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide](/img/structure/B5904553.png)
![3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide](/img/structure/B5904559.png)